Cas no 903345-69-7 (4-fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide)

4-Fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide is a specialized organic compound featuring a 1,3,4-oxadiazole core functionalized with a methylcarbamoylmethylsulfanyl group and a 4-fluorobenzamide moiety. This structure confers potential utility in medicinal chemistry and agrochemical research, particularly as a scaffold for bioactive molecule development. The presence of the fluoro-substituted benzamide group enhances binding affinity in target interactions, while the oxadiazole ring contributes to metabolic stability. The methylcarbamoyl side chain may improve solubility and pharmacokinetic properties. This compound is suited for applications in drug discovery, serving as an intermediate or lead structure for inhibitors or modulators in therapeutic target studies. Its synthetic versatility allows for further derivatization to optimize biological activity.
4-fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide structure
903345-69-7 structure
Product Name:4-fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide
CAS No:903345-69-7
MF:C13H13FN4O3S
MW:324.330724477768
CID:6233846
PubChem ID:7502269
Update Time:2025-05-19

4-fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide Chemical and Physical Properties

Names and Identifiers

    • 4-fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide
    • AKOS024617650
    • 4-fluoro-N-[[5-[2-(methylamino)-2-oxoethyl]sulfanyl-1,3,4-oxadiazol-2-yl]methyl]benzamide
    • 4-fluoro-N-[(5-{[(methylcarbamoyl)methyl]sulfanyl}-1,3,4-oxadiazol-2-yl)methyl]benzamide
    • 4-fluoro-N-((5-((2-(methylamino)-2-oxoethyl)thio)-1,3,4-oxadiazol-2-yl)methyl)benzamide
    • F1885-0303
    • 903345-69-7
    • Inchi: 1S/C13H13FN4O3S/c1-15-10(19)7-22-13-18-17-11(21-13)6-16-12(20)8-2-4-9(14)5-3-8/h2-5H,6-7H2,1H3,(H,15,19)(H,16,20)
    • InChI Key: BZRVVFJZEXTFTE-UHFFFAOYSA-N
    • SMILES: S(CC(NC)=O)C1=NN=C(CNC(C2C=CC(=CC=2)F)=O)O1

Computed Properties

  • Exact Mass: 324.06923963g/mol
  • Monoisotopic Mass: 324.06923963g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 22
  • Rotatable Bond Count: 6
  • Complexity: 394
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.8
  • Topological Polar Surface Area: 122Ų

4-fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide Pricemore >>

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Additional information on 4-fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide

Professional Introduction to Compound with CAS No 903345-69-7 and Product Name: 4-fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide

The compound with the CAS number 903345-69-7 and the product name 4-fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide represents a significant advancement in the field of chemical biology and pharmaceutical research. This compound belongs to a class of molecules that have garnered considerable attention due to their unique structural features and potential biological activities. The presence of a fluoro group, combined with a methylcarbamoyl moiety and an 1,3,4-oxadiazole core, suggests a multifaceted interaction with biological targets, making it a promising candidate for further investigation.

In recent years, the pharmaceutical industry has seen a surge in the development of molecules incorporating heterocyclic scaffolds such as 1,3,4-oxadiazole. These heterocycles are known for their ability to modulate various biological pathways by virtue of their rigid structure and electron-rich nature. The specific substitution pattern in the compound 4-fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide enhances its potential as a pharmacophore by introducing additional functional groups that can interact with biological targets in a precise manner.

The fluoro group at the 4-position of the benzamide moiety is particularly noteworthy. Fluorine atoms are frequently incorporated into drug molecules due to their ability to influence metabolic stability, binding affinity, and pharmacokinetic properties. In this compound, the fluoro group may contribute to improved solubility and bioavailability, which are critical factors in drug development. Additionally, the presence of a methylsulfanyl group in the 5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl moiety introduces a polar region that can enhance interactions with polar biological targets.

Recent studies have highlighted the importance of 1,3,4-oxadiazole derivatives in medicinal chemistry. These compounds have been shown to exhibit a wide range of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties. The structural motif of the compound under discussion shares similarities with several known bioactive molecules, suggesting that it may possess comparable or even superior biological effects. Further investigation into its pharmacological profile could uncover novel therapeutic applications.

The benzamide portion of the molecule is another key feature that warrants attention. Benzamides are well-documented pharmacophores that have been utilized in numerous drugs due to their ability to interact with protease enzymes and other biological targets. The combination of a benzamide with an 1,3,4-oxadiazole core creates a molecule with enhanced potential for binding to specific biological receptors. This structural arrangement may lead to selective inhibition of target enzymes or receptors, thereby minimizing off-target effects.

From a synthetic chemistry perspective, the preparation of 4-fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide presents an intriguing challenge. The synthesis involves multiple steps that require precise control over reaction conditions to ensure high yield and purity. The introduction of both fluorine and sulfur-containing functional groups necessitates careful optimization to prevent unwanted side reactions. Advances in synthetic methodologies have made it increasingly feasible to construct complex molecules like this one efficiently.

The potential applications of this compound extend beyond traditional pharmaceutical uses. Its unique structural features make it an attractive candidate for research in chemical biology and drug discovery. By studying its interactions with various biological targets, researchers can gain insights into novel mechanisms of action and develop new strategies for treating diseases. Additionally, its fluorinated nature suggests that it may be suitable for use as an intermediate in the synthesis of more complex drug candidates.

In conclusion,4-fluoro-N-(5-{(methylcarbamoyl)methylsulfanyl}-1,3,4-oxadiazol-2-yl)methylbenzamide (CAS No 903345-69-7) is a structurally sophisticated molecule with significant potential in pharmaceutical research. Its combination of functional groups such as fluoro, methylcarbamoyl, and methylsulfanyl, along with its central 1,3,4-oxadiazole core, makes it a compelling subject for further study. As research continues in this area, we can expect to see new insights into its biological activities and potential therapeutic applications emerge, contributing to advancements in medicine and chemical biology.

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